molecular formula C12H18BrNO B13248065 [(4-Bromo-3-methylphenyl)methyl](1-methoxypropan-2-yl)amine

[(4-Bromo-3-methylphenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B13248065
M. Wt: 272.18 g/mol
InChI Key: GNNARSDKAVVXDC-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is a chemical compound with the molecular formula C₁₂H₁₈BrNO and a molecular weight of 272.18 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methylphenyl)methylamine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-9-6-11(4-5-12(9)13)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3

InChI Key

GNNARSDKAVVXDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)COC)Br

Origin of Product

United States

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